molecular formula C9H7BrS B14087517 Benzo[b]thiophene, 6-bromo-4-methyl- CAS No. 826995-69-1

Benzo[b]thiophene, 6-bromo-4-methyl-

Katalognummer: B14087517
CAS-Nummer: 826995-69-1
Molekulargewicht: 227.12 g/mol
InChI-Schlüssel: ZKFLBUVUOJCEQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[b]thiophene, 6-bromo-4-methyl- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Vorbereitungsmethoden

The synthesis of Benzo[b]thiophene, 6-bromo-4-methyl- can be achieved through various synthetic routes. One common method involves the bromination of 4-methylbenzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Another method involves the cyclization of 2-bromo-3-methylthiophene with a suitable base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction leads to the formation of the desired benzothiophene derivative .

Analyse Chemischer Reaktionen

Benzo[b]thiophene, 6-bromo-4-methyl- undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of Benzo[b]thiophene, 6-bromo-4-methyl- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets . In materials science, its electronic properties are crucial for its function as a semiconductor or light-emitting material .

Vergleich Mit ähnlichen Verbindungen

Benzo[b]thiophene, 6-bromo-4-methyl- can be compared with other benzothiophene derivatives such as:

Benzo[b]thiophene, 6-bromo-4-methyl- is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical behavior and applications.

Eigenschaften

CAS-Nummer

826995-69-1

Molekularformel

C9H7BrS

Molekulargewicht

227.12 g/mol

IUPAC-Name

6-bromo-4-methyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5H,1H3

InChI-Schlüssel

ZKFLBUVUOJCEQE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C=CS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.